Cas no 2171160-65-7 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid)

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid structure
2171160-65-7 structure
Product name:3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid
CAS No:2171160-65-7
MF:C25H28N2O5
Molecular Weight:436.500226974487
CID:6350547
PubChem ID:165578996

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid
    • EN300-1530958
    • 2171160-65-7
    • (1rs,3rs)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
    • EN300-1531288
    • 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
    • インチ: 1S/C25H28N2O5/c1-3-22(23(28)27(2)16-12-15(13-16)24(29)30)26-25(31)32-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-22H,3,12-14H2,1-2H3,(H,26,31)(H,29,30)/t15?,16?,22-/m0/s1
    • InChIKey: XOFNHFBICKRMRD-LGHDPPOTSA-N
    • SMILES: OC(C1CC(C1)N(C)C([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • 精确分子量: 436.19982200g/mol
  • 同位素质量: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 684
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 3.6

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1530958-0.5g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
2171160-65-7
0.5g
$3233.0 2023-07-10
Enamine
EN300-1530958-5.0g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
2171160-65-7
5.0g
$9769.0 2023-07-10
Enamine
EN300-1530958-50mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
2171160-65-7
50mg
$2829.0 2023-09-26
Enamine
EN300-1530958-2500mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
2171160-65-7
2500mg
$6602.0 2023-09-26
Enamine
EN300-1530958-250mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
2171160-65-7
250mg
$3099.0 2023-09-26
Enamine
EN300-1530958-1.0g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
2171160-65-7
1.0g
$3368.0 2023-07-10
Enamine
EN300-1530958-10.0g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
2171160-65-7
10.0g
$14487.0 2023-07-10
Enamine
EN300-1530958-0.05g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
2171160-65-7
0.05g
$2829.0 2023-07-10
Enamine
EN300-1530958-0.25g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
2171160-65-7
0.25g
$3099.0 2023-07-10
Enamine
EN300-1530958-500mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
2171160-65-7
500mg
$3233.0 2023-09-26

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid 関連文献

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acidに関する追加情報

Introduction to 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic Acid (CAS No. 2171160-65-7)

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid, identified by its CAS number 2171160-65-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a cyclobutane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these structural motifs not only makes it a subject of interest for synthetic chemists but also positions it as a potential candidate for various therapeutic applications.

The molecular structure of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid is highly intricate, featuring multiple functional groups that contribute to its unique chemical properties. The Fmoc group, in particular, is widely recognized in peptide synthesis as a protective group for amino groups. Its incorporation into this compound suggests potential applications in the development of peptide mimetics or peptidomimetics, which are designed to mimic the biological activity of natural peptides while offering improved pharmacokinetic profiles.

Recent advancements in medicinal chemistry have highlighted the importance of cyclic structures in drug design. The cyclobutane ring in this compound contributes to its rigidity, which can be advantageous in terms of binding affinity and metabolic stability. Such structural features are often exploited to enhance the bioavailability and efficacy of pharmaceutical agents. The chiral center at the 2S position further adds to the complexity of this molecule, making it a valuable scaffold for exploring enantioselective interactions with biological targets.

In the realm of drug discovery, the ability to modulate biological pathways through precise molecular interactions is paramount. The presence of both amide and carboxylic acid functional groups in 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid provides multiple sites for interaction with enzymes and receptors. This characteristic makes it a promising candidate for developing small-molecule inhibitors or activators. For instance, amide bonds are frequently involved in protein-protein interactions, and carboxylic acids can participate in hydrogen bonding networks, both of which are critical for achieving high specificity and potency.

The fluorenylmethoxycarbonyl (Fmoc) group not only serves as a protective group but also introduces a bulky aromatic moiety into the molecule. This can influence the pharmacokinetic properties of the compound by affecting its solubility, permeability, and metabolic clearance. The fluorene ring is known for its excellent photophysical properties, which might be leveraged in applications involving photochemical reactions or fluorescence-based assays. Such features could make this compound useful in diagnostic tools or imaging techniques.

Current research in medicinal chemistry increasingly emphasizes the development of multifunctional molecules that can address multiple targets or pathways simultaneously. The complex architecture of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid suggests that it could be engineered to exhibit such properties. By strategically modifying its structure, researchers may be able to develop molecules that exhibit synergistic effects or enhanced therapeutic outcomes.

The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity and the precision required at each step. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric transformations, have been employed to construct its intricate framework. These synthetic strategies not only showcase the capabilities of modern chemical techniques but also provide valuable insights into how complex molecules can be designed and prepared.

In conclusion, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid (CAS No. 2171160-65-7) is a structurally sophisticated compound with potential applications in pharmaceutical research and drug development. Its unique combination of functional groups, including the Fmoc protecting group and the cyclobutane ring, makes it a versatile scaffold for exploring new therapeutic modalities. As research in medicinal chemistry continues to evolve, compounds like this one are likely to play an increasingly important role in the discovery and development of novel therapeutics.

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